BenchChemオンラインストアへようこそ!

KRAS G12D inhibitor 1

KRAS G12D binding affinity inhibitor potency

MRTX1133 is the first disclosed non-covalent KRAS G12D inhibitor with validated in vivo efficacy and sub-picomolar binding affinity (KD 0.2 pM). It offers >1000-fold selectivity over wild-type KRAS, essential for mutant-specific pathway dissection. High-resolution co-crystal data (PDB: 7RT5) supports structure-based research. This research-use-only compound is ideal for in vivo PDX and combination studies via IP/IV administration.

Molecular Formula C33H32F2N6O2
Molecular Weight 582.6 g/mol
Cat. No. B10828530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 1
Molecular FormulaC33H32F2N6O2
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O
InChIInChI=1S/C33H32F2N6O2/c1-2-19-5-3-6-20-11-24(42)12-25(27(19)20)29-28(35)30-26(14-36-29)31(40-16-22-7-8-23(17-40)37-22)39-32(38-30)43-18-33-9-4-10-41(33)15-21(34)13-33/h1,3,5-6,11-12,14,21-23,37,42H,4,7-10,13,15-18H2
InChIKeyHQVNRYKTWPMSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX1133 KRAS G12D Inhibitor: Product Overview and Procurement Baseline for 4-[4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol


4-[4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol, commonly designated as MRTX1133, is a non-covalent, small-molecule inhibitor belonging to the pyrido[4,3-d]pyrimidine class [1]. This compound exhibits sub-picomolar binding affinity (Kᴅ ≈ 0.2 pM) for GDP-loaded KRAS G12D and functions by occupying the Switch II pocket of the mutant protein [2]. As a research-use-only agent with CAS 2621928-55-8, MRTX1133 represents the first disclosed non-covalent KRAS G12D inhibitor with demonstrated in vivo efficacy in preclinical tumor models [1].

Why Generic Substitution of MRTX1133 with Closely Related KRAS G12D Inhibitors Is Not Scientifically Justifiable


Attempting to substitute MRTX1133 with other pyrido[4,3-d]pyrimidine-based KRAS G12D inhibitors or analogs such as MRTX-EX185 is not supported by quantitative activity or selectivity data. MRTX1133 demonstrates a Kᴅ of approximately 0.2 pM for GDP-loaded KRAS G12D, representing binding affinity orders of magnitude higher than early-generation analogs, while maintaining >1,000-fold selectivity over wild-type KRAS [1][2]. In contrast, compounds such as MRTX-EX185 exhibit IC₅₀ values of 90 nM for KRAS G12D and show broad-spectrum binding across multiple KRAS mutants and HRAS, fundamentally altering the selectivity profile and experimental utility . Additionally, MRTX1133 contains a unique fluorine-substituted naphthalen-2-ol moiety and a chiral 2-fluoro-hexahydropyrrolizin-8-yl group that are absent in earlier analogs, contributing to distinct target engagement and in vivo efficacy profiles [1]. These quantitative and structural differences preclude direct interchangeability in research applications.

Quantitative Differential Evidence for MRTX1133: Direct Comparative Data Versus KRAS G12D Inhibitor Analogs


KRAS G12D Cellular Activity: MRTX1133 vs. MRTX-EX185 Binding Affinity Differential

MRTX1133 demonstrates a 2-orders-of-magnitude superior binding potency for KRAS G12D compared to the analog MRTX-EX185. In direct binding assays, MRTX1133 exhibits a Kᴅ of approximately 0.2 pM for GDP-loaded KRAS G12D [1][2]. In contrast, MRTX-EX185 shows an IC₅₀ of 90 nM for KRAS G12D inhibition . This represents a >100,000-fold difference in binding potency. Furthermore, MRTX1133 demonstrates sub-nanomolar to low nanomolar cellular potency in KRAS G12D mutant cells, with an IC₅₀ of 0.8 nM for KRAS G12D-mediated ERK phosphorylation inhibition and median ERK phosphorylation inhibition IC₅₀ values of approximately 5 nM across multiple KRAS G12D-mutant cell lines [2].

KRAS G12D binding affinity inhibitor potency SPR assay

KRAS Mutant Selectivity Profile: MRTX1133 vs. MRTX-EX185 Differential

MRTX1133 exhibits >1,000-fold selectivity for KRAS G12D-mutant cell lines compared to KRAS wild-type cell lines [1][2]. In 2D viability assays, MRTX1133 demonstrates an IC₅₀ of 6 nM in AGS cells (KRAS G12D) while exhibiting >500-fold selectivity over MKN1 cells (KRAS wild-type amplification) [3]. For non-G12D mutant lines, MRTX1133 IC₅₀ values range from >1,000 to >5,000 nM for CRC lines harboring G12V, G13D, or wild-type KRAS [4]. In contrast, MRTX-EX185 exhibits broad-spectrum binding with IC₅₀ values of 110 nM for KRAS WT, 290 nM for KRAS G12C, 130 nM for KRAS Q61H, and 240 nM for KRAS G13D, and also binds GDP-loaded HRAS .

mutant selectivity KRAS G12D wild-type KRAS off-target activity

In Vivo Antitumor Efficacy: MRTX1133 Achieves Tumor Regression in KRAS G12D Preclinical Models

MRTX1133 demonstrates profound in vivo antitumor activity in KRAS G12D-mutant xenograft and syngeneic tumor models. In a KRAS G12D mutant xenograft mouse tumor model, MRTX1133 induced robust tumor growth inhibition [1]. In immunocompetent models of pancreatic ductal adenocarcinoma (PDAC), MRTX1133 prompted deep tumor regressions across all models tested, including complete or near-complete remissions after 14 days of treatment [2]. In patient-derived xenograft models of PDAC, MRTX1133 controlled tumor growth with pronounced cytostatic effects [3].

in vivo efficacy xenograft tumor regression pancreatic cancer

Oral Bioavailability Limitation: MRTX1133 PK Profile Dictates Route of Administration for In Vivo Studies

MRTX1133 exhibits low oral bioavailability across preclinical species, which constrains administration routes for in vivo efficacy studies. In rats, the oral bioavailability of MRTX1133 is 2.92% with a plasma half-life (t₁/₂) of 1.12 ± 0.46 h following oral administration (25 mg/kg), compared to a t₁/₂ of 2.88 ± 1.08 h after intravenous administration (5 mg/kg) [1]. In mice, the oral bioavailability is even lower at 0.5% following administration of 30 mg/kg [2]. Despite low oral absorption, MRTX1133 demonstrates stability in mouse liver microsomes, indicating that poor gastrointestinal absorption rather than metabolic instability is the primary limiting factor [2].

pharmacokinetics bioavailability oral absorption in vivo dosing

Validated Research and Industrial Application Scenarios for MRTX1133 Based on Quantitative Evidence


KRAS G12D-Dependent Mechanistic Signaling Studies Requiring Mutant-Specific Target Engagement

Based on the >1,000-fold selectivity for KRAS G12D over wild-type KRAS [1], MRTX1133 is the optimal tool compound for dissecting KRAS G12D-specific signaling pathways in isogenic cell line pairs. Researchers investigating ERK phosphorylation, MAPK pathway activation, or downstream transcriptional programs in KRAS G12D-driven cancers can attribute observed effects specifically to mutant KRAS inhibition without confounding wild-type KRAS or HRAS inhibition that occurs with broader-spectrum analogs such as MRTX-EX185 . This application is supported by cellular IC₅₀ values of 0.8–5 nM for pERK inhibition in G12D-mutant lines [1].

Preclinical In Vivo Efficacy Studies in KRAS G12D-Driven Tumor Models Using Intraperitoneal or Intravenous Dosing

MRTX1133 is uniquely suited for in vivo pharmacodynamic and efficacy studies in KRAS G12D-mutant xenograft, syngeneic, and patient-derived xenograft (PDX) models of pancreatic, colorectal, and lung cancers, based on demonstrated tumor regression and complete or near-complete remissions after 14 days in immunocompetent PDAC models [2]. However, dosing protocols must employ intraperitoneal or intravenous administration due to the compound's low oral bioavailability of 0.5–2.92% [3][4]. Oral administration is not recommended for efficacy studies as it will not achieve therapeutic plasma exposures [3].

Combination Therapy Studies Evaluating Synergistic KRAS G12D Inhibition with EGFR, PI3Kα, or ERBB Inhibitors

Given MRTX1133's validated in vivo tumor regression activity in PDAC models, it serves as an ideal backbone for preclinical combination therapy studies. Published evidence demonstrates that cotargeting MRTX1133 with EGFR or PI3Kα inhibitors produces synergistic antitumor activity [5]. Additionally, dual inhibition of KRAS G12D with MRTX1133 and pan-ERBB inhibition (e.g., afatinib) leads to enhanced tumor regression and prolonged survival in orthotopic PDAC mouse models [6]. These combination studies leverage MRTX1133's mutant-specific activity profile to evaluate rational therapeutic pairings.

Structural Biology and Structure-Based Drug Design Studies Utilizing High-Resolution Co-Crystal Structures

The availability of high-resolution X-ray co-crystal structures of MRTX1133 bound to KRAS G12D at 1.29 Å resolution (PDB ID: 7RT5) [7] makes this compound a validated reference standard for structure-based drug design efforts targeting the Switch II pocket. The structural data reveal specific molecular interactions including the occupancy of the 2-fluoro-hexahydropyrrolizin moiety, the 8-fluoropyrido[4,3-d]pyrimidine core, and the 5-ethynylnaphthalen-2-ol substituent [1]. This high-resolution structural information enables rational design of next-generation analogs and supports computational chemistry and molecular modeling workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.